3-Benzyl-2-propyl-1,3-thiazolidin-4-one
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Overview
Description
3-Benzyl-2-propyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-propyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between a thiourea derivative and an α-halo ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for thiazolidinones often involve green chemistry approaches to improve yield, selectivity, and purity. Techniques such as microwave irradiation, solvent-free conditions, and the use of reusable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-propyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-Benzyl-2-propyl-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory and antioxidant properties are explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-propyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one
- 3-Benzyl-2-methyl-1,3-thiazolidin-4-one
- 3-Benzyl-2-ethyl-1,3-thiazolidin-4-one
Uniqueness
3-Benzyl-2-propyl-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The propyl group at the second position enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
92040-21-6 |
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Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-benzyl-2-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H17NOS/c1-2-6-13-14(12(15)10-16-13)9-11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3 |
InChI Key |
OWTUXLBPHBXSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1N(C(=O)CS1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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